Cas no 180966-61-4 (2-Propanamine,1-(2,4-dimethylphenoxy)-)

2-Propanamine,1-(2,4-dimethylphenoxy)- structure
180966-61-4 structure
Product Name:2-Propanamine,1-(2,4-dimethylphenoxy)-
CAS-nummer:180966-61-4
MF:C11H17NO
MW:179.258783102036
CID:113573
PubChem ID:4178
Update Time:2023-10-30

2-Propanamine,1-(2,4-dimethylphenoxy)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Propanamine,1-(2,4-dimethylphenoxy)-
    • 1-(2,4-DIMETHYLPHENOXY)-2-PROPANAMINE
    • (2-((2,6-DIMETHYLPHENYL)OXY)-1-METHYLETHYL)AMINE
    • NCGC00162253-02
    • DivK1c_000834
    • NCGC00015659-06
    • NCGC00015659-10
    • Mexityl
    • C07220
    • Prestwick2_000241
    • BDBM50117271
    • KBio1_000834
    • Prestwick1_000241
    • 1-methyl-2-(2,6-xylyloxy)ethanamine
    • BSPBio_000022
    • 180966-61-4
    • 1-(2,6-Dimethylphenoxy)-2-propanamine
    • Lopac0_000784
    • EN300-54300
    • Mexiletine [INN:BAN]
    • 1-(2,6-dimethylphenoxy)propan-2-amine
    • Q420377
    • SDCCGSBI-0050762.P004
    • MEXILETINE [WHO-DD]
    • NCGC00015659-02
    • KBio2_004650
    • KBio2_002082
    • Mexiletine hydrochloride (Salt/Mix)
    • 1-(2',6'-Dimethylphenoxy)-2-aminopropane
    • BRD-A64092382-003-09-2
    • Spectrum3_000727
    • Mexiletina [INN-Spanish]
    • UNII-1U511HHV4Z
    • NCGC00015659-04
    • 1-(2,6-Dimethylphenoxy)-2-amino propane
    • 2-(2,6-Dimethyl-phenoxy)-1-methyl-ethylamine
    • 1-(2,6-dimethylphenoxy)-2-propanolamine
    • FT-0605484
    • Mexitil (TN)
    • Mexitil
    • SB45974
    • 2-(2-Aminopropoxy)-1,3-DiMethyl-Benzene Hydrochloride
    • KBioSS_002082
    • SPBio_002241
    • NCGC00015659-03
    • Mexitil (Salt/Mix)
    • 2-(2-aminopropoxy)-1,3-dimethylbenzene
    • NCGC00015659-08
    • Mexilitine
    • SBI-0050762.P003
    • MEXILETINE [VANDF]
    • 1-(2,6-Dimethylphenoxy)-2-aminopropane
    • SCHEMBL16081
    • CHEMBL558
    • D0X0RI
    • AB00053683
    • Mexiletinum [INN-Latin]
    • Mexiletina
    • CHEBI:6916
    • KBio2_007218
    • Mexiletene
    • BPBio1_000026
    • LS-68257
    • KBioGR_001270
    • (+/-)-1-(2,6-dimethylphenoxy)propan-2-amine
    • 1U511HHV4Z
    • NCGC00015659-11
    • 2-Amino-1-(2,6-dimethylphenoxy)propane
    • KBio3_001474
    • (2RS)-1-(2,6-dimethylphenoxy)-2-aminopropane
    • KOE-1173
    • BRN 2092205
    • NCGC00162253-01
    • 718619-78-4
    • Prestwick3_000241
    • mexiletin HCl
    • FT-0658952
    • 2-(2,6-dimethylphenoxy)-1-methyl-ethylamine
    • (+/-)-Mexiletine
    • Spectrum5_001279
    • Spectrum4_000795
    • MEXILETINE [INN]
    • 1-(2,6-Xylyloxy)-2-aminopropane
    • mexiletin hydrochloride
    • 1-(2,6-xylyloxy)-2-propylamine
    • (+-)-1-(2,6-dimethylphenoxy)propan-2-amine
    • BRD-A64092382-003-04-3
    • W-106874
    • KO1173
    • Mexiletinum
    • NCGC00015659-23
    • (+/-)-2-AMINO-1-(2',6'-DIMETHYLPHENOXY)PROPANE
    • dl-mexiletine
    • CCG-204869
    • NCGC00015659-13
    • GTPL2629
    • NCGC00015659-07
    • AB00053683_11
    • 2-Propanamine, 1-(2,6-dimethylphenoxy)-
    • NINDS_000834
    • IDI1_000834
    • MFCD00792471
    • DB00379
    • MEXILETINE [MI]
    • Mexiletine (INN)
    • NCGC00015659-09
    • BSPBio_002254
    • D08215
    • 31828-71-4
    • AKOS015890265
    • (RS)-Mexiletine
    • 2-(2,6-Dimethyl-phenoxy)-1-methyl-ethylamine(Mexiletine)
    • Mexiletinehydrochloride
    • EINECS 250-825-7
    • 2-(2,6-dimethylphenoxy)-1-methylethylamine
    • KO-1173
    • DTXSID8048446
    • Prestwick0_000241
    • AB00053683_10
    • NCGC00015659-05
    • ETHYLAMINE, 1-METHYL-2-(2,6-XYLYLOXY)-
    • Spectrum_001602
    • SB45976
    • Mexiletine
    • 1-Methyl-2-(2,6-xylyloxy)ethylamine
    • Inchi: 1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3
    • InChI-sleutel: VLPIATFUUWWMKC-UHFFFAOYSA-N
    • LACHT: O(C1C(C)=CC=CC=1C)CC(C)N

Berekende eigenschappen

  • Exacte massa: 179.13111
  • Monoisotopische massa: 179.131014166g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 3
  • Complexiteit: 139
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.1
  • Topologisch pooloppervlak: 35.2Ų

Experimentele eigenschappen

  • PSA: 35.25
  • LogboekP: 2.1
Aanbevolen leveranciers
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd